

Application Notes and Protocols: GD2 Ganglioside ELISA Assay for Serum Samples

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Compound of Interest

Compound Name: GD2-Ganglioside

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Introduction

Disialoganglioside GD2 is a glycolipid expressed on the surface of cells of neuroectodermal origin.[1] While its expression is limited in most normal human tissues, it is abundantly present on the surface of various tumor cells, including neuroblastoma, melanoma, osteosarcoma, and some soft tissue sarcomas.[1][2] The shedding of GD2 from tumor cells into the bloodstream allows for its detection in serum, making it a valuable circulating tumor biomarker.[3][4] Quantitative analysis of serum GD2 levels can aid in diagnosis, prognosis, and monitoring of therapeutic response in patients with GD2-expressing cancers.[5][6] This document provides detailed application notes and a protocol for the quantification of GD2 ganglioside in human serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

Clinical Significance

Elevated serum GD2 levels have been significantly correlated with disease status in several cancers, most notably neuroblastoma.[5] Studies have shown that patients with high-risk

neuroblastoma have significantly higher concentrations of circulating GD2 compared to healthy individuals and patients with other childhood cancers.[3][7] Furthermore, serum GD2 levels have been associated with tumor stage, MYCN amplification status, and patient survival, highlighting its potential as a prognostic biomarker.[3][7] In the context of anti-GD2 immunotherapies, monitoring circulating GD2 levels may also serve as a companion diagnostic to assess treatment efficacy.[2][8]

Data Presentation

Table 1: Serum GD2 Concentrations in Neuroblastoma Patients and Controls

Patient Group	Number of Subjects	Median GD2 Concentration (nM)	Range of GD2 Concentration (nM)	Reference
High-Risk Neuroblastoma (at diagnosis)	73	167	16.1 - 1060	[3][7]
Non-High-Risk Neuroblastoma	-	Significantly Lower than High-Risk	-	[3]
Healthy Controls	40	5.6	-	[3][7]
Differentiated Neuroblastic Tumors	22	Not Elevated	-	[7]
Other Childhood Cancers	-	Not Elevated	-	[7]

Table 2: Correlation of Serum GD2 with Clinical Parameters in Neuroblastoma

Clinical Parameter	Correlation with Serum GD2 Level	p-value	Reference
INSS Stage 4	Positive	< 0.00001	[3][7]
High-Risk Group	Positive	< 0.00001	[3][7]
MYCN Amplification	Positive	0.0088	[3][7]
Survival Outcome (Death)	Positive	0.034	[3][7]

Experimental Protocols

Principle of the Assay

The GD2 Ganglioside ELISA is a competitive immunoassay. The microtiter plate is pre-coated with GD2 ganglioside. During the assay, GD2 present in the serum sample competes with the coated GD2 for binding to a specific anti-GD2 monoclonal antibody. A subsequent enzyme-conjugated secondary antibody is added, which binds to the primary antibody. After the addition of a substrate, the color development is inversely proportional to the concentration of GD2 in the sample.

Materials and Reagents

- 96-well microtiter plates
- Purified GD2 standard
- Anti-GD2 monoclonal antibody (e.g., clone 14.18 or similar)
- HRP-conjugated secondary antibody (anti-mouse IgG)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)

- Blocking buffer (e.g., 2% BSA in PBS-T)
- Assay diluent (e.g., 1% BSA in PBS)
- Chloroform-methanol-water solution (4:8:3 v/v/v) for extraction
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and tips
- Vortex mixer
- Centrifuge

Sample Preparation: Ganglioside Extraction from Serum

- To 100 μ L of human serum, add 500 μ L of an extraction buffer consisting of chloroform–methanol–water at a ratio of 4:8:3.[9]
- Vortex the mixture vigorously.
- Centrifuge the sample at 3,000 x g for 20 minutes at 4°C to separate the aqueous and organic phases.[9]
- Carefully transfer the upper aqueous phase to a new tube.
- To the collected aqueous phase, add sterile water to achieve a final chloroform–methanol–water ratio of 4:8:5.6.[9]
- Repeat the vortexing and centrifugation steps.
- The resulting aqueous phase contains the extracted gangliosides and is ready for use in the ELISA.

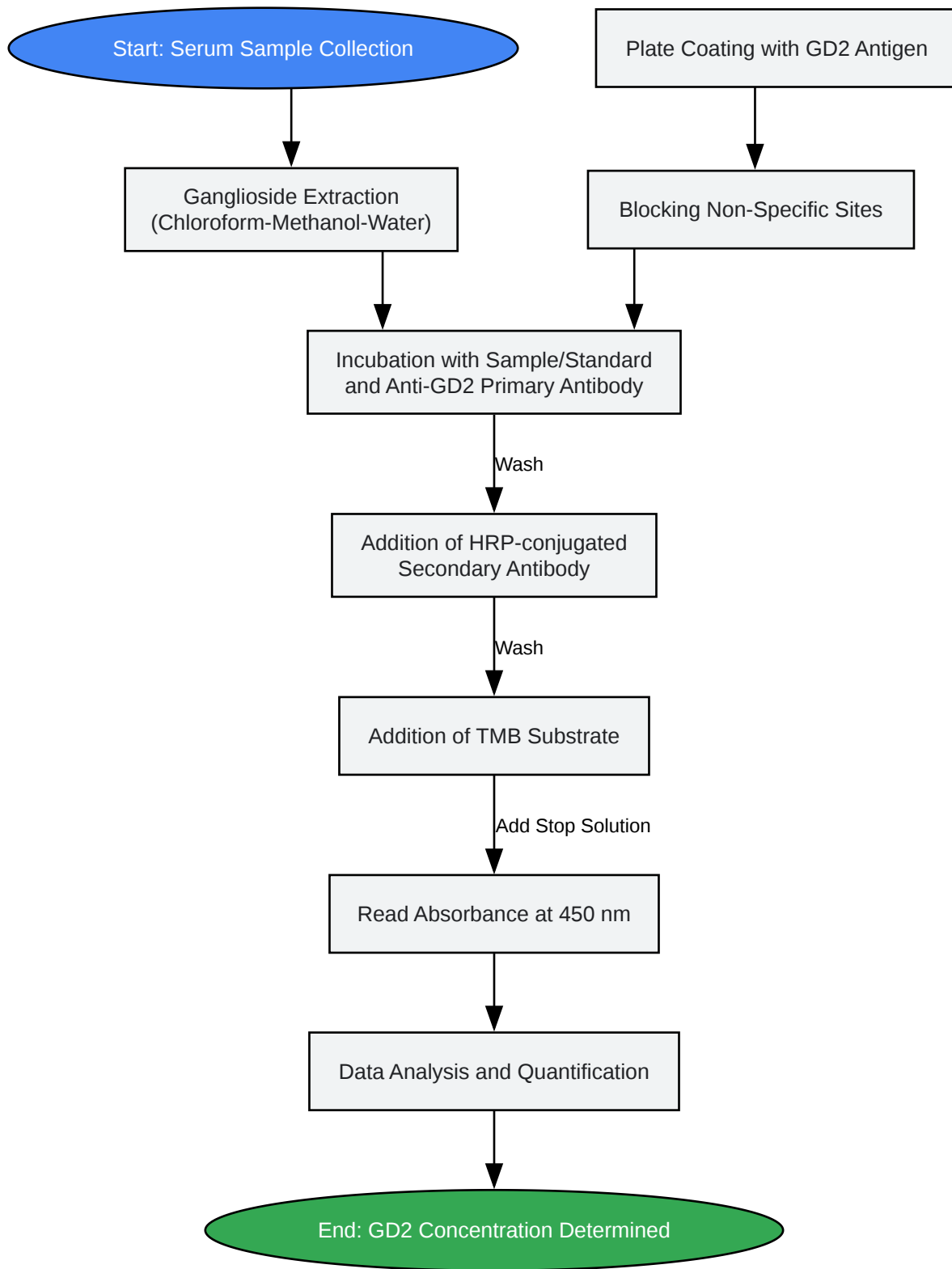
ELISA Protocol

- Coating: Coat the wells of a 96-well microtiter plate with 100 μ L/well of purified GD2 ganglioside (concentration to be optimized, e.g., 0.25 μ g/well in 70% methanol).[10] Allow

the plate to air dry overnight at room temperature.

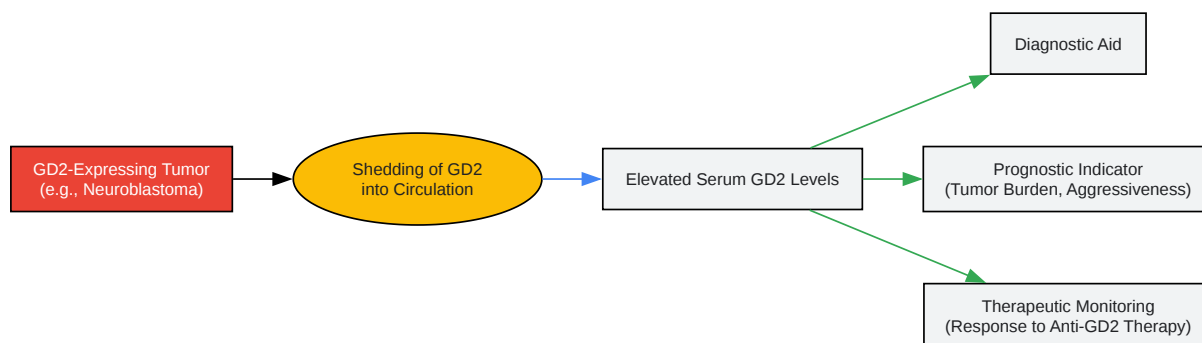
- **Blocking:** Wash the plate twice with wash buffer. Block the remaining protein-binding sites in the coated wells by adding 200 μL of blocking buffer to each well.^[10] Incubate for 2 hours at room temperature.
- **Standard and Sample Incubation:** Wash the plate three times with wash buffer. Prepare a serial dilution of the GD2 standard in assay diluent. Add 50 μL of the standards and extracted serum samples to the appropriate wells.
- **Primary Antibody Incubation:** Add 50 μL of the anti-GD2 monoclonal antibody (at an optimized dilution in assay diluent) to each well. Incubate for 2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the plate three times with wash buffer. Add 100 μL of HRP-conjugated secondary antibody (at an optimized dilution in assay diluent) to each well. Incubate for 1 hour at room temperature.
- **Substrate Reaction:** Wash the plate five times with wash buffer. Add 100 μL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
- **Stopping the Reaction:** Add 50 μL of stop solution to each well. The color in the wells should change from blue to yellow.
- **Data Acquisition:** Read the absorbance of each well at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of GD2 in the samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the signal.

Visualizations



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Caption: Workflow of the GD2 Ganglioside ELISA for serum samples.



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Caption: Significance of circulating GD2 as a tumor biomarker.

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